2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol
Description
Properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-12-4-3-5-13(18)11(12)10-20-15-7-2-1-6-14(15)19-16(20)8-9-21/h1-7,21H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZLZGWKGXBLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of a Ketone Intermediate
A ketone precursor (e.g., 2-acetylbenzimidazole) is reduced to the corresponding alcohol. Catalytic hydrogenation or metal hydrides are standard methods.
Catalytic Reduction (Adapted from Patent CN108314670B) :
-
Substrate : 2-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]acetone.
-
Catalyst : Aluminum isopropoxide (0.3 equiv).
-
Solvent : Isopropanol/dichloromethane (1:4 v/v).
-
Conditions : 35°C, 4 h.
Advantages :
-
High chiral selectivity (if applicable).
-
Mild conditions prevent decomposition of sensitive groups.
Nucleophilic Substitution
A halogenated intermediate (e.g., 2-bromo derivative) undergoes hydrolysis followed by reduction:
-
Hydrolysis : NaOH (2M), ethanol/water (1:1), 70°C, 8 h.
-
Reduction : Sodium borohydride (NaBH₄), methanol, 0°C to RT.
Limitation : Lower regioselectivity compared to catalytic reduction.
Industrial-Scale Synthesis Considerations
Scalable production necessitates:
-
Continuous Flow Reactors : For precise temperature control during exothermic steps.
-
Solvent Recovery : Dichloromethane and isopropanol are distilled and reused.
-
Quality Control : HPLC purity >98%, validated via NMR and mass spectrometry.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Catalytic Reduction | Al(OiPr)₃, IPA/CH₂Cl₂, 35°C | 84–88% | >97% | High |
| NaBH₄ Reduction | Methanol, 0°C–RT | 65–72% | 90–95% | Moderate |
| Hydrogenation | Pd/C, H₂ (1 atm), ethanol | 78–82% | 95–98% | High |
Mechanistic Insights
-
Catalytic Reduction : Aluminum isopropoxide facilitates hydride transfer via a six-membered transition state, selectively reducing ketones to (S)-alcohols in chiral syntheses.
-
N-Alkylation : SN2 mechanism predominates, with K₂CO₃ neutralizing HCl byproduct, shifting equilibrium toward product formation.
Challenges and Solutions
-
Byproduct Formation : N3-alkylation is minimized using bulky alkylating agents (e.g., benzyl chlorides).
-
Oxidation Risks : Ethanol group stabilized via inert atmosphere (N₂/Ar) during high-temperature steps.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield reduced benzimidazole derivatives.
Substitution: The chlorine and fluorine atoms on the benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : The benzimidazole core is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains, making this compound a candidate for developing new antibiotics.
Anticancer Properties : Research indicates that compounds with a benzimidazole structure can induce apoptosis in cancer cells. The presence of the 2-chloro-6-fluorobenzyl group may enhance its efficacy against specific cancer types by targeting DNA and protein interactions, disrupting cellular functions critical for cancer cell survival .
Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties. Its mechanism involves inhibiting viral replication by interfering with viral proteins or nucleic acids, although further research is needed to establish its effectiveness against specific viruses.
Biological Research Applications
Cellular Pathway Studies : This compound can be utilized in biological assays to explore its effects on various cellular pathways. By examining how it interacts with specific molecular targets, researchers can gain insights into its potential therapeutic roles and mechanisms of action .
Drug Development : The unique structural features of this compound make it a valuable candidate for drug development. Its ability to modify biological activity through structural variations allows for the design of new pharmaceuticals tailored to treat specific diseases .
Case Studies and Research Findings
Several studies have documented the effects of similar compounds on various biological systems:
- Anticancer Study (2023) : A study demonstrated that a benzimidazole derivative induced apoptosis in breast cancer cells by activating caspase pathways, highlighting the potential of this class of compounds in cancer therapy.
- Antimicrobial Efficacy (2024) : Research showed that another benzimidazole derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications could lead to new antibiotics.
- Mechanism Exploration (2024) : A study investigating the interaction of benzimidazole derivatives with DNA revealed that these compounds could intercalate into DNA strands, causing structural disruptions that inhibit replication.
Mechanism of Action
The mechanism of action of 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects
- 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (Compound 1) : Substituents: 4-fluorophenyl (para-F) and methyl groups. Synthesis: 92% yield via sodium metabisulfite-mediated condensation.
- 2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic Acid (Compound 2) : Substituents: 4-fluorophenyl and acetic acid. Synthesis: 55% yield via ester hydrolysis. Key Differences: The acetic acid group increases polarity, making it more water-soluble than the ethanol-substituted target compound.
- 2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol (Compound 3) : Substituents: Hydroxy, methoxy, and benzyl groups. Key Differences: Multiple hydrogen-bond donors/acceptors (hydroxy and methoxy) enhance crystal packing stability, as observed in crystallographic studies .
Physical Properties
Hydrogen Bonding and Crystallography
The ethanol group in the target compound enables both hydrogen bond donation (O–H) and acceptance (O lone pairs), similar to Compound 3’s hydroxy groups. However, the chloro/fluoro substituents in the target compound may reduce hydrogen-bonding propensity compared to Compound 3’s polar methoxy groups . Crystallographic data for analogs (e.g., methanol solvates in Compound 3) suggest that solvent interactions significantly influence molecular packing .
Biological Activity
The compound 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS No. 923145-53-3) is a benzimidazole derivative noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C16H14ClFN2O
- Molecular Weight : 304.75 g/mol
- Structure : The compound features a benzimidazole core with a chloro-fluorobenzyl substituent, which enhances its biological activity through improved binding interactions with various biological targets.
Biological Activity Overview
Benzimidazole derivatives, including this compound, have been extensively studied for their pharmacological properties. Key areas of activity include:
- Anticancer Activity : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that similar compounds can suppress tumor growth in MCF cell lines and in vivo models .
- Antibacterial Properties : The presence of the benzimidazole moiety contributes to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with similar structures have demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays reveal that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating substantial effectiveness against specific cancer types .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : It promotes programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for preparing 2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol?
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. A general methodology includes:
- Step 1: Condensation of 2-acetylbenzimidazole with aldehydes under alkaline conditions (e.g., NaOH in ethanol/water) to form α,β-unsaturated ketones .
- Step 2: Alkylation of the benzimidazole nitrogen using 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the substituted benzyl group .
- Step 3: Reduction of the ketone group to ethanol using agents like NaBH₄ or LiAlH₄.
Key Considerations: Reaction time, solvent polarity, and temperature significantly impact yields. For example, extended stirring (6–8 hours) improves alkylation efficiency .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
Structural elucidation relies on:
- ¹H/¹³C NMR: Peaks for the ethanol moiety (δ ~4.8 ppm for -CH₂OH and δ ~1.5 ppm for -OH) and aromatic protons (δ 6.8–7.9 ppm) confirm substitution patterns .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 418.20 [M⁺]) validate the molecular formula .
- IR Spectroscopy: O-H stretching (~3400 cm⁻¹) and C=N/C-F vibrations (1650 cm⁻¹ and 1100 cm⁻¹, respectively) provide functional group evidence .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?
Crystallographic challenges include:
- Disordered Solvent Molecules: Methanol/water solvates often exhibit positional disorder, requiring multi-scan absorption corrections (e.g., SADABS) and omission in refinement .
- Hydrogen Bonding Ambiguity: Low-resolution data may obscure H-atom positions. SHELXL refinement with restraints (e.g., DFIX) ensures accurate H-bond geometry .
- Twinning: High-symmetry space groups (e.g., P1) complicate data integration. SHELXD/SHELXE pipelines resolve twinning via automated Patterson methods .
Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in the solid state?
Intramolecular and intermolecular H-bonds dictate crystal packing:
- Intramolecular H-bonds: Stabilize the benzimidazole-ethanol conformation (e.g., O-H···N between ethanol and imidazole, ~2.1 Å) .
- Intermolecular Networks: Chains formed via O-H···O (solvent) and C-F···π interactions create 3D frameworks. Graph set analysis (e.g., R₂²(8) motifs) classifies these interactions .
Methodology: Single-crystal XRD paired with Mercury software visualizes H-bond topology .
Q. What methodologies are employed to analyze the antitumor potential of this benzimidazole derivative?
Antitumor evaluation involves:
- In vitro Cytotoxicity Assays: MTT/Proliferation tests against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
- Molecular Docking: AutoDock/Vina simulates binding to targets like tubulin or topoisomerase II, correlating substituent effects (e.g., chloro/fluoro groups enhance hydrophobic interactions) .
- SAR Studies: Modifying the benzyl or ethanol groups alters activity. For example, 2-chloro-6-fluoro substitution improves membrane permeability .
Q. How can computational modeling be integrated with experimental data to resolve spectral or bioactivity contradictions?
- DFT Calculations: Predict NMR chemical shifts (e.g., Gaussian09) to validate assignments when experimental peaks overlap .
- MD Simulations: Assess stability of protein-ligand complexes (e.g., 100 ns trajectories in GROMACS) to explain discrepancies between in vitro and in silico binding affinities .
- QSAR Models: Relate logP values (from HPLC) to cytotoxicity data, identifying outliers due to metabolically labile groups .
Q. How do substituents on the benzimidazole core affect the compound’s physicochemical properties and bioactivity?
- Electron-Withdrawing Groups (e.g., -Cl, -F): Increase lipophilicity (logP ~3.5) and enhance cellular uptake .
- Ethanol Side Chain: Introduces H-bond donor capacity, improving solubility (~25 mg/mL in DMSO) and interaction with polar enzyme pockets .
- Benzyl Substituents: Bulky groups (e.g., 2-chloro-6-fluorobenzyl) reduce rotational freedom, stabilizing bioactive conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
